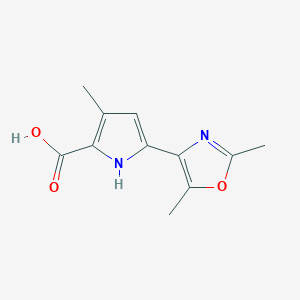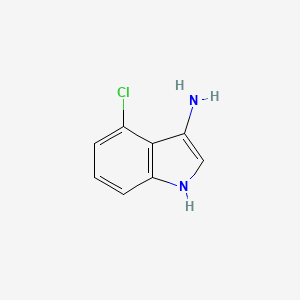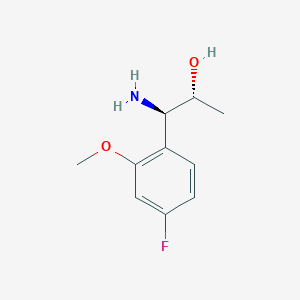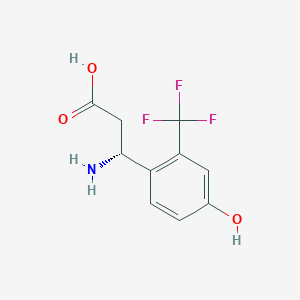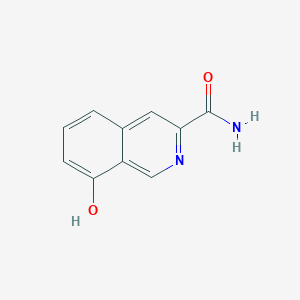
8-Hydroxyisoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxyisoquinoline-3-carboxamide is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the 8th position and a carboxamide group at the 3rd position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyisoquinoline-3-carboxamide typically involves the following steps:
Starting Material: Isoquinoline is used as the starting material.
Hydroxylation: The hydroxyl group is introduced at the 8th position using reagents such as hydrogen peroxide or other oxidizing agents.
Carboxylation: The carboxamide group is introduced at the 3rd position through a series of reactions involving nitration, reduction, and subsequent amidation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Aminoisoquinoline derivatives.
Substitution Products: Ester or ether derivatives of isoquinoline.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases due to its ability to chelate metal ions and inhibit oxidative stress.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-Hydroxyisoquinoline-3-carboxamide involves its ability to chelate metal ions, which can inhibit metal-dependent enzymes and reduce oxidative stress. This compound can interact with various molecular targets, including enzymes and receptors, leading to its diverse biological activities. The pathways involved may include inhibition of reactive oxygen species (ROS) production and modulation of signaling pathways related to cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Similar in structure but lacks the carboxamide group.
Isoquinoline-3-carboxamide: Lacks the hydroxyl group at the 8th position.
Quinoline-3-carboxamide: Similar structure but with a different ring system.
Uniqueness: 8-Hydroxyisoquinoline-3-carboxamide is unique due to the presence of both the hydroxyl and carboxamide groups, which contribute to its distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H8N2O2 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
8-hydroxyisoquinoline-3-carboxamide |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)8-4-6-2-1-3-9(13)7(6)5-12-8/h1-5,13H,(H2,11,14) |
InChI-Schlüssel |
YSRAZGYDWKIHEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=NC=C2C(=C1)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13032420.png)
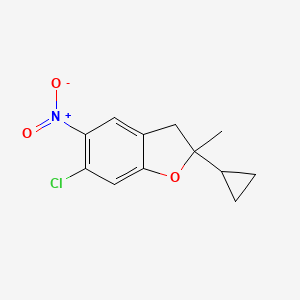
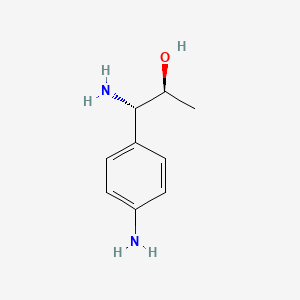



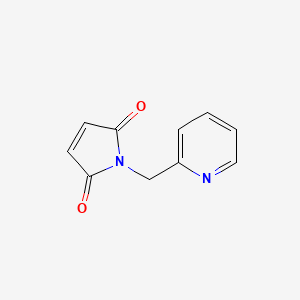
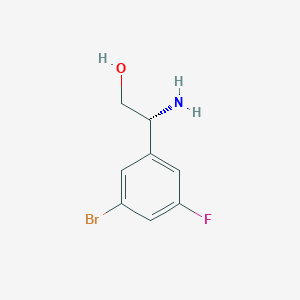
![4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13032466.png)
